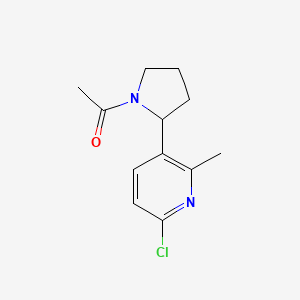
1-(2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(6-Cloro-2-metilpiridin-3-il)pirrolidin-1-il)etanona es un compuesto químico que presenta un anillo de pirrolidina y una porción de piridina clorada
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-(6-Cloro-2-metilpiridin-3-il)pirrolidin-1-il)etanona típicamente implica la reacción de 6-cloro-2-metilpiridina con pirrolidina bajo condiciones específicas. La reacción puede ser catalizada por una base como el hidruro de sodio o el carbonato de potasio, y el solvente utilizado puede ser dimetilformamida (DMF) anhidra o tetrahidrofurano (THF). La reacción generalmente se lleva a cabo a temperaturas elevadas para asegurar la conversión completa de los reactivos .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de sistemas automatizados también puede ayudar a mantener parámetros de reacción consistentes, mejorando así la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-(6-Cloro-2-metilpiridin-3-il)pirrolidin-1-il)etanona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, especialmente en el anillo de piridina clorada.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Gas hidrógeno con paladio sobre carbón como catalizador.
Sustitución: Hidruro de sodio o carbonato de potasio en DMF o THF anhidro.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir un derivado de cetona o ácido carboxílico, mientras que la reducción puede producir un compuesto totalmente saturado .
Aplicaciones Científicas De Investigación
1-(2-(6-Cloro-2-metilpiridin-3-il)pirrolidin-1-il)etanona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con diversas actividades biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y antimicrobianos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-(6-Cloro-2-metilpiridin-3-il)pirrolidin-1-il)etanona implica su interacción con objetivos moleculares específicos. El anillo de pirrolidina puede interactuar con proteínas y enzimas, potencialmente inhibiendo su actividad. La porción de piridina clorada puede mejorar la afinidad de unión del compuesto a ciertos receptores, modulando así las vías biológicas .
Comparación Con Compuestos Similares
Compuestos similares
- Alfa-pirrolidinopentiofenona (alfa-PVP)
- Alfa-pirrolidinobutiofenona (alfa-PBP)
- Alfa-pirrolidinohexanofenona (alfa-PHP)
- Alfa-pirrolidinoisohexanofenona (alfa-PiHP)
Singularidad
1-(2-(6-Cloro-2-metilpiridin-3-il)pirrolidin-1-il)etanona es única debido a sus características estructurales específicas, como el anillo de piridina clorada, que puede conferir actividades biológicas y reactividad química distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C12H15ClN2O |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
1-[2-(6-chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H15ClN2O/c1-8-10(5-6-12(13)14-8)11-4-3-7-15(11)9(2)16/h5-6,11H,3-4,7H2,1-2H3 |
Clave InChI |
YDBSAUGIVZMETL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)Cl)C2CCCN2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


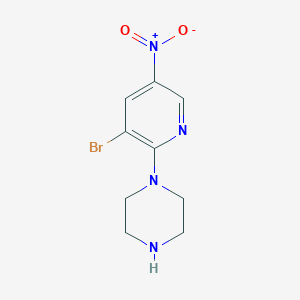
![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)
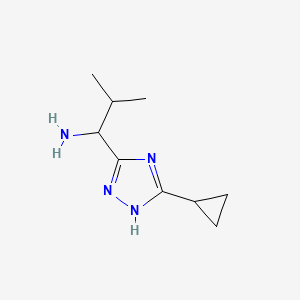

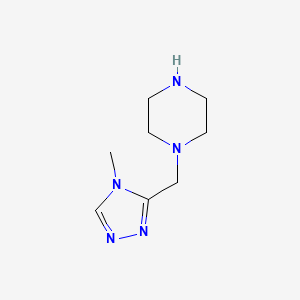
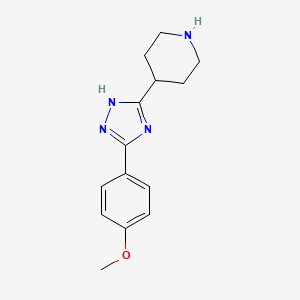




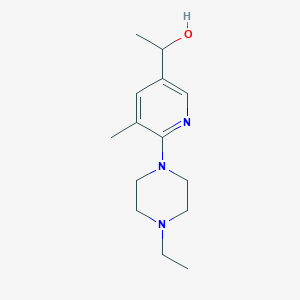
![6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole](/img/structure/B11806896.png)

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide](/img/structure/B11806908.png)
